[(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(4-Bromo-3-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methylamine
- (2-bromo-4-fluorophenyl)methylamine
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
(4-Bromo-3-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17BrFN |
---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
LQBRQCDLHQMNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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